Methyl 3-(2-fluorophenyl)propanoate
Description
Significance in Contemporary Organic Synthesis and Chemical Research
In contemporary organic synthesis, methyl 3-(2-fluorophenyl)propanoate serves as a versatile intermediate. Its structural features—a reactive ester group, a fluorinated aromatic ring, and a flexible three-carbon chain—allow for a variety of chemical transformations. The ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or reacted with nucleophiles to form amides and other derivatives. The fluorine atom on the phenyl ring can influence the reactivity of the ring in electrophilic aromatic substitution reactions and can be a site for nucleophilic aromatic substitution under certain conditions.
A primary route for the synthesis of this compound is through the catalytic hydrogenation of its unsaturated precursor, methyl (E)-3-(2-fluorophenyl)propenoate. This reaction typically employs a palladium-based catalyst, such as palladium on carbon (Pd/C), to reduce the carbon-carbon double bond selectively. cjps.orgmdpi.com This method is an efficient way to produce the saturated ester with high yield.
The presence of the fluorine atom is particularly significant in the context of medicinal chemistry. The substitution of hydrogen with fluorine can dramatically alter the pharmacokinetic and pharmacodynamic properties of a molecule. nih.gov This "fluorine effect" can lead to increased metabolic stability, enhanced binding affinity to target proteins, and improved bioavailability. Consequently, fluorinated compounds are prevalent in a wide array of pharmaceuticals. mdpi.com
Contextualization within the Class of Fluorinated Phenylpropanoid Esters
This compound is a member of the broader class of fluorinated phenylpropanoid esters. Phenylpropanoids are a large family of natural products derived from the amino acids phenylalanine and tyrosine. figshare.com Their basic carbon skeleton consists of a six-carbon aromatic ring attached to a three-carbon chain (C6-C3). When this structure is modified with fluorine atoms and the carboxylic acid is esterified, it gives rise to fluorinated phenylpropanoid esters.
These compounds are of significant interest due to their potential biological activities, which include anti-inflammatory, antioxidant, and antimicrobial properties. figshare.comnih.gov The introduction of fluorine can modulate these activities, often enhancing their potency or selectivity. The study of fluorinated phenylpropanoid esters is an active area of research, with scientists exploring their potential applications in drug discovery and materials science. nih.govpdx.edu
Below is a table of related fluorinated phenylpropanoid esters, illustrating the structural diversity within this class of compounds.
| Compound Name | CAS Number | Molecular Formula | Application/Significance |
| This compound | 143654-59-5 | C₁₀H₁₁FO₂ | Intermediate in organic synthesis. |
| Methyl 3-amino-3-(4-fluorophenyl)propanoate | 181519-32-4 | C₁₀H₁₂FNO₂ | Building block for pharmaceuticals. nih.gov |
| Methyl 3-(2-fluorophenyl)-3-oxopropanoate | 185302-86-7 | C₁₀H₉FO₃ | Intermediate in the synthesis of heterocyclic compounds. |
| Methyl 3-fluoro-2-methyl-2-(trifluoromethylsulfonyloxy)propanoate | Not Available | C₆H₈F₄O₅S | A complex fluorinated ester with potential for further chemical modification. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(2-fluorophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXJACUBEJXGIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573154 | |
| Record name | Methyl 3-(2-fluorophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143654-59-5 | |
| Record name | Methyl 3-(2-fluorophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 3 2 Fluorophenyl Propanoate
Established Synthetic Pathways and Precursor Chemistry
The traditional synthesis of Methyl 3-(2-fluorophenyl)propanoate often relies on well-established chemical transformations, primarily involving esterification and modifications of related phenylacetic acid derivatives.
Esterification Reactions as Primary Synthetic Routes
The most direct and common method for the synthesis of this compound is the Fischer esterification of 3-(2-fluorophenyl)propanoic acid. This acid-catalyzed reaction typically involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium of the reaction is driven towards the product by using an excess of the alcohol or by removing the water formed during the reaction.
| Reactant | Reagent | Conditions | Product |
| 3-(2-fluorophenyl)propanoic acid | Methanol, Acid Catalyst (e.g., H₂SO₄) | Heat | This compound |
Approaches Involving 2-Fluorophenylacetic Acid Derivatives
Alternative synthetic strategies commence with derivatives of 2-fluorophenylacetic acid. nih.govsigmaaldrich.com These methods offer flexibility in accessing the target molecule through multi-step sequences. For instance, a common precursor, 2-fluorophenylacetic acid, can be subjected to various chemical transformations to extend the carbon chain prior to esterification. sigmaaldrich.com One such approach could involve the Arndt-Eistert homologation, where the acid is first converted to its acid chloride, then reacted with diazomethane (B1218177) to form a diazoketone, which upon Wolff rearrangement in the presence of methanol, would yield the desired methyl ester.
A patent describes a method for synthesizing o-fluorophenylacetic acid, a related precursor, starting from 2-fluorotoluene. google.com This involves a halogenation step followed by cyanation and subsequent hydrolysis to yield the carboxylic acid. google.com While this patent focuses on the synthesis of the acid, this intermediate is crucial for subsequent esterification to the methyl ester.
Reductive and Oxidative Methodologies in its Formation
While less common, reductive and oxidative processes can be envisioned in the synthesis of this compound. For instance, a suitably substituted aromatic precursor could undergo a reduction of a different functional group to generate the propanoate side chain. Conversely, an oxidative cleavage of a larger molecule could potentially yield the desired product, although this is generally less efficient.
Advanced and Sustainable Synthetic Approaches
In recent years, the development of more efficient and environmentally benign synthetic methods has become a major focus in chemical synthesis. This trend extends to the production of this compound, with an emphasis on catalytic and atom-economical processes.
Catalytic Strategies for Enhanced Synthetic Efficiency
Modern synthetic chemistry increasingly relies on catalysis to improve reaction rates, yields, and selectivity. In the context of this compound synthesis, various catalysts can be employed for the esterification reaction. These can include solid acid catalysts, which offer advantages in terms of ease of separation and reusability, reducing waste and simplifying the purification process.
Furthermore, transition-metal-catalyzed cross-coupling reactions represent a powerful tool for constructing the carbon skeleton of the molecule. For example, a Heck or a Suzuki coupling reaction could potentially be used to form the C-C bond between the fluorophenyl ring and the three-carbon side chain, followed by esterification.
Atom-Economical and Solvent-Free Syntheses
The principles of green chemistry encourage the development of reactions that are highly atom-economical, meaning that a maximal number of atoms from the reactants are incorporated into the final product. Direct addition reactions are prime examples of atom-economical processes. For instance, the hydroesterification of 2-fluorostyrene (B1345600) with carbon monoxide and methanol, catalyzed by a suitable transition metal complex, would represent a highly efficient and atom-economical route to this compound.
Solvent-free or "neat" reaction conditions are also a key aspect of sustainable synthesis, as they eliminate the environmental and economic costs associated with solvent use and disposal. Microwave-assisted esterification of 3-(2-fluorophenyl)propanoic acid with methanol, potentially in the absence of a solvent, could offer a rapid and efficient alternative to traditional heating methods.
Continuous Flow Chemistry Applications in Production
The application of continuous flow chemistry to the synthesis of this compound primarily revolves around the catalytic hydrogenation of Methyl 3-(2-fluorophenyl)acrylate. This process involves passing a solution of the starting material and hydrogen gas through a heated tube or column packed with a solid-supported catalyst.
Continuous flow systems for this type of transformation typically consist of a high-pressure liquid chromatography (HPLC) pump to deliver the substrate solution, a mass flow controller for the precise introduction of hydrogen gas, a heated reactor module containing the catalyst, and a back-pressure regulator to maintain the desired operating pressure. The product stream exits the reactor and can be collected for purification.
One of the significant advantages of this technology is the ability to safely handle reactions at elevated temperatures and pressures, which can significantly accelerate reaction rates. youtube.com The small reactor volumes inherent in laboratory-scale continuous flow setups minimize the risk associated with handling energetic reagents or running highly exothermic reactions.
The choice of reactor is critical. Packed-bed reactors, where the catalyst is packed into a column, and wall-coated tube reactors are common configurations. mdpi.com For instance, a tube reactor coated with a Pt/SiO2 catalyst has been effectively used for the selective hydrogenation of cinnamaldehyde, a structurally related α,β-unsaturated carbonyl compound. mdpi.com Such a setup could be adapted for the production of this compound.
The table below illustrates a hypothetical continuous flow setup for the hydrogenation of Methyl 3-(2-fluorophenyl)acrylate based on established systems for similar reactions. mdpi.com
| Parameter | Value |
| Reactor Type | Packed-Bed Reactor |
| Catalyst | 5% Pd/C |
| Substrate Concentration | 0.1 M in Methanol |
| Hydrogen Pressure | 10 bar |
| Temperature | 50 °C |
| Flow Rate | 0.5 mL/min |
| Residence Time | 10 min |
This interactive table allows for the exploration of how different parameters in a continuous flow setup can be varied to optimize the synthesis of this compound.
Optimization of Reaction Conditions and Process Parameters
The optimization of reaction conditions is a critical step in developing an efficient and cost-effective continuous flow synthesis. For the catalytic hydrogenation of Methyl 3-(2-fluorophenyl)acrylate to this compound, several key parameters must be considered and fine-tuned.
Catalyst Selection: The choice of catalyst is paramount. Palladium- and platinum-based catalysts are commonly employed for hydrogenation reactions. rsc.orgrsc.org For the reduction of the carbon-carbon double bond in α,β-unsaturated esters, palladium on carbon (Pd/C) is often a highly effective and selective catalyst. chemicalbook.com The catalyst loading and support material (e.g., alumina, silica, carbon) can also influence activity and stability.
Solvent: The solvent must dissolve the starting material and be compatible with the catalyst and reaction conditions. Alcohols such as methanol or ethanol (B145695) are frequently used for hydrogenation reactions. chemicalbook.comorgsyn.org The choice of solvent can also affect the solubility of hydrogen and the interaction of the substrate with the catalyst surface.
Temperature: Reaction temperature has a significant impact on the reaction rate. In continuous flow, higher temperatures can often be safely employed compared to batch processes, leading to shorter reaction times. youtube.com For the hydrogenation of a cinnamate (B1238496) derivative, a temperature range of 25-100 °C would typically be explored. mdpi.com
Pressure: The pressure of the hydrogen gas directly influences its concentration in the reaction mixture and, therefore, the rate of hydrogenation. Higher pressures generally lead to faster reactions. mdpi.com Optimization studies would involve varying the pressure, for example, between 10 and 50 bar, to find the optimal balance between reaction rate and equipment cost/safety.
Flow Rate and Residence Time: In a continuous flow system, the flow rate of the reactant solution determines the residence time—the average time a molecule spends in the reactor. A longer residence time allows for higher conversion but reduces throughput. The optimal flow rate will be a compromise between achieving complete conversion of the starting material and maximizing the productivity of the reactor.
The following table summarizes key parameters and their typical ranges for optimization in the continuous flow hydrogenation of a substituted cinnamate.
| Parameter | Range for Optimization | Potential Impact |
| Catalyst | Pd/C, Pt/C, Pt/SiO2 | Selectivity, Activity, Lifespan |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Solubility, Substrate-Catalyst Interaction |
| Temperature | 25 - 100 °C | Reaction Rate, Selectivity |
| Hydrogen Pressure | 10 - 50 bar | Reaction Rate, Conversion |
| Flow Rate | 0.1 - 2.0 mL/min | Residence Time, Throughput, Conversion |
This interactive data table highlights the key variables that would be systematically investigated to maximize the yield and efficiency of this compound production in a continuous flow system.
Chemical Reactivity and Transformation Studies of Methyl 3 2 Fluorophenyl Propanoate
Hydrolysis and Transesterification Reactions
The ester group in methyl 3-(2-fluorophenyl)propanoate is susceptible to hydrolysis under both acidic and basic conditions, yielding 3-(2-fluorophenyl)propanoic acid and methanol (B129727).
Base-Catalyzed Hydrolysis (Saponification):
In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of the methoxide (B1231860) ion (⁻OCH₃) leads to the formation of 3-(2-fluorophenyl)propanoic acid, which is then deprotonated by the base to form the corresponding carboxylate salt. The reaction is essentially irreversible due to the final acid-base step.
Kinetic studies on structurally similar esters, such as methyl-2-[2′-oxo-3′-(2″-chloro-6″-fluorophenyl)propyl]benzoate, reveal that the rate of alkaline hydrolysis is dependent on the hydroxide ion concentration. The observed pseudo-first-order rate constant often fits an equation suggesting the formation of both monoanionic and dianionic tetrahedral intermediates during the reaction. researchgate.net
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfer steps, methanol is eliminated, and the carboxylic acid is regenerated along with the acid catalyst. This reaction is reversible, and an excess of water is typically used to drive the equilibrium towards the products.
Transesterification:
This compound can undergo transesterification in the presence of an alcohol and an acid or base catalyst. For example, when heated with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid or sodium ethoxide, it can be converted to ethyl 3-(2-fluorophenyl)propanoate. The mechanism is analogous to acid- or base-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.
| Reaction | Reagents | Products | Mechanism |
| Base-Catalyzed Hydrolysis | NaOH, H₂O | 3-(2-Fluorophenyl)propanoic acid, Methanol | Nucleophilic Acyl Substitution |
| Acid-Catalyzed Hydrolysis | H₃O⁺, H₂O | 3-(2-Fluorophenyl)propanoic acid, Methanol | Nucleophilic Acyl Substitution |
| Transesterification | Ethanol, H⁺ or EtO⁻ | Ethyl 3-(2-fluorophenyl)propanoate, Methanol | Nucleophilic Acyl Substitution |
Reduction Reactions to Carbinols and Alcohols
The ester functionality of this compound can be readily reduced to the corresponding primary alcohol, 3-(2-fluorophenyl)propan-1-ol (B1282437), using powerful reducing agents.
Reduction with Sodium Borohydride (B1222165):
A known synthetic route involves the reduction of this compound using sodium borohydride (NaBH₄) in a mixture of tetrahydrofuran (B95107) and methanol under reflux conditions. This method has been reported to yield 3-(2-fluorophenyl)propan-1-ol in 100% yield. libretexts.org
Reduction with Lithium Aluminum Hydride:
Lithium aluminum hydride (LiAlH₄) is a more potent reducing agent than sodium borohydride and is also highly effective for the reduction of esters to primary alcohols. libretexts.orgorgosolver.com The reaction proceeds via nucleophilic acyl substitution where a hydride ion (H⁻) from LiAlH₄ attacks the carbonyl carbon. This is followed by the elimination of the methoxide group to form an intermediate aldehyde, which is then rapidly reduced by another equivalent of hydride to the corresponding alkoxide. A final workup with a protic solvent protonates the alkoxide to yield the primary alcohol. masterorganicchemistry.comkhanacademy.org
| Reducing Agent | Solvent | Product | Reported Yield |
| Sodium Borohydride (NaBH₄) | Tetrahydrofuran/Methanol | 3-(2-Fluorophenyl)propan-1-ol | 100% libretexts.org |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 3-(2-Fluorophenyl)propan-1-ol | High (expected) |
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring
The fluorine atom and the propanoate side chain on the aromatic ring of this compound influence the regioselectivity of electrophilic aromatic substitution reactions. The fluorine atom is an ortho-, para-directing deactivator, while the alkyl side chain is a weak ortho-, para-director.
Electrophilic Aromatic Substitution:
An example of electrophilic aromatic substitution on a similar compound, methyl benzoate, is nitration. The ester group is a deactivating, meta-directing group. Reaction with a mixture of concentrated nitric and sulfuric acids leads to the formation of the meta-substituted product. For this compound, the directing effects of the fluorine and the propanoate group would compete, likely leading to a mixture of isomers.
Friedel-Crafts acylation, another key electrophilic aromatic substitution, involves the introduction of an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl₃). organic-chemistry.orgmasterorganicchemistry.com The substitution pattern on the 2-fluorophenyl ring would again be influenced by the combined directing effects of the existing substituents.
Nucleophilic Aromatic Substitution:
The presence of the electron-withdrawing fluorine atom can make the aromatic ring susceptible to nucleophilic aromatic substitution, although this typically requires strong activation by other electron-withdrawing groups and harsh reaction conditions.
| Reaction Type | Typical Reagents | Expected Reactivity |
| Nitration | HNO₃, H₂SO₄ | Substitution on the aromatic ring, regioselectivity determined by F and propanoate groups. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acylation of the aromatic ring. organic-chemistry.org |
Nucleophilic Acyl Substitution at the Ester Functionality
Beyond hydrolysis and transesterification, the ester group of this compound can undergo nucleophilic acyl substitution with a variety of nucleophiles.
Amidation:
Reaction with ammonia (B1221849) or primary or secondary amines can convert the ester into the corresponding amide. This reaction, often called aminolysis, typically requires heating and may be catalyzed by acids or bases. For instance, selective ammonolysis of esters can be achieved to produce primary amides. nih.gov
Reaction with Grignard Reagents:
Grignard reagents (RMgX) react with esters to produce tertiary alcohols. The reaction proceeds through a double addition mechanism. The first equivalent of the Grignard reagent adds to the carbonyl carbon, leading to the elimination of the methoxide group and the formation of a ketone intermediate. A second equivalent of the Grignard reagent then rapidly adds to the ketone, and subsequent acidic workup yields a tertiary alcohol with two identical alkyl groups derived from the Grignard reagent.
| Nucleophile | Product Type | Key Features |
| Ammonia/Amines | Amide | Can be catalyzed by acid or base. |
| Grignard Reagents (RMgX) | Tertiary Alcohol | Two equivalents of the Grignard reagent add to the ester. |
Reactions Involving the Propanoate Carbon Chain
The α-protons (protons on the carbon adjacent to the carbonyl group) of the propanoate chain are weakly acidic and can be removed by a strong base to form an enolate. This enolate is a powerful nucleophile and can participate in various carbon-carbon bond-forming reactions.
α-Halogenation:
In the presence of an acid catalyst, the ester can be converted to its enol form, which can then react with halogens (e.g., Br₂) to introduce a halogen atom at the α-position. For instance, the bromination of unsymmetrical ketones in methanol has been shown to favor substitution at the less substituted carbon. orgsyn.org
Alkylation:
The enolate generated from this compound can react with alkyl halides in an Sₙ2 reaction to introduce an alkyl group at the α-position. This allows for the extension of the carbon chain.
| Reaction | Reagents | Product Feature |
| α-Halogenation | Br₂, H⁺ | Introduction of a bromine atom at the α-carbon. orgsyn.org |
| α-Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | Formation of a new C-C bond at the α-carbon. |
Mechanistic Investigations of Key Transformations
The mechanisms of the reactions discussed above are generally well-established for the respective functional groups.
Hydrolysis: The base-catalyzed hydrolysis (BAC2 mechanism) involves the addition of a hydroxide ion to the carbonyl carbon in the rate-determining step, followed by the rapid departure of the leaving group. The acid-catalyzed hydrolysis (AAC2 mechanism) involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water. Kinetic studies on the hydrolysis of related esters confirm a first-order dependence on both the ester and the hydroxide ion concentration in alkaline conditions. niscpr.res.in
Reduction with Hydrides: The mechanism of ester reduction with LiAlH₄ involves two successive nucleophilic additions of a hydride ion. The first addition leads to a tetrahedral intermediate that collapses to an aldehyde, which is then immediately reduced in a second hydride addition. masterorganicchemistry.com
Electrophilic Aromatic Substitution: These reactions proceed via the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The rate-determining step is the attack of the electrophile on the aromatic ring.
Metal-Catalyzed Cross-Coupling: The catalytic cycles of reactions like the Heck and Suzuki-Miyaura couplings typically involve three key steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation (in the case of Suzuki coupling) or migratory insertion (in the case of Heck reaction), and reductive elimination to yield the product and regenerate the catalyst. nih.gov
Computational Chemistry and Theoretical Studies on Methyl 3 2 Fluorophenyl Propanoate
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For methyl 3-(2-fluorophenyl)propanoate, these calculations provide insights into its reactivity, stability, and intermolecular interactions. Density Functional Theory (DFT) is a common method for these calculations, often employing basis sets like 6-311++G(d,p) to provide a good balance between accuracy and computational cost.
HOMO-LUMO Energy Gap and Molecular Orbital Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.commdpi.com
For this compound, the electron-withdrawing fluorine atom and the ester group influence the energies of the frontier orbitals. The HOMO is expected to be localized primarily on the phenyl ring, while the LUMO may be distributed over the ester group. Theoretical calculations can provide the precise energies of these orbitals and the resulting energy gap.
Table 1: Theoretical Frontier Orbital Energies and Energy Gap for this compound
| Parameter | Energy (eV) |
| HOMO | -7.25 |
| LUMO | -0.89 |
| HOMO-LUMO Gap | 6.36 |
Note: The data in this table is illustrative and based on typical values for similar aromatic esters.
Electrostatic Potential Surface and Charge Distribution Mapping
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Red regions indicate a negative electrostatic potential, associated with a high electron density and susceptibility to electrophilic attack. Blue regions represent a positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. Green and yellow areas denote regions of neutral potential.
In this compound, the MEP surface would show negative potentials (red) around the electronegative oxygen atoms of the ester group and the fluorine atom on the phenyl ring. These sites are the most likely to interact with electrophiles. Conversely, positive potentials (blue) would be observed around the hydrogen atoms, particularly those on the methyl group and the aromatic ring.
Table 2: Predicted Electrostatic Potential Values at Key Atomic Sites of this compound
| Atom/Region | Predicted Electrostatic Potential (kcal/mol) |
| Carbonyl Oxygen (O=C) | -45 to -55 |
| Ester Oxygen (O-CH3) | -35 to -45 |
| Fluorine (F) | -25 to -35 |
| Aromatic Hydrogens (H) | +15 to +25 |
| Methyl Hydrogens (H) | +10 to +20 |
Note: The data in this table is illustrative and based on general principles of MEP analysis.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "Lewis-like" structures. wisc.edufluorine1.ru It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization and hyperconjugation. These interactions, represented by second-order perturbation energies (E(2)), indicate the stabilizing effect of electron delocalization. researchgate.netresearchgate.net
For this compound, significant NBO interactions are expected. These include the delocalization of lone pair electrons from the oxygen and fluorine atoms into antibonding orbitals of adjacent bonds, as well as π-electron delocalization within the phenyl ring. The analysis can reveal the specific donor-acceptor interactions that contribute most to the molecule's stability.
Table 3: Significant Donor-Acceptor Interactions and Stabilization Energies from NBO Analysis of this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (O1) | π(C=O) | ~40-50 |
| LP (F) | π(C-C)aromatic | ~5-10 |
| π (C=C)aromatic | π*(C=C)aromatic | ~15-25 |
Note: LP denotes a lone pair. The data in this table is illustrative and based on expected interactions in similar molecules.
Conformational Analysis using Molecular Mechanics and Dynamics Simulations
The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying the stable conformers and the energy barriers for rotation around its single bonds. Molecular mechanics and molecular dynamics simulations are powerful computational tools for exploring the conformational landscape of a molecule. mdpi.com
These methods can predict the potential energy surface as a function of dihedral angles, revealing the low-energy (stable) conformations and the transition states between them. For this compound, key rotations would be around the C-C bonds of the propanoate chain and the C-C bond connecting the phenyl ring to the side chain.
Prediction of Reaction Mechanisms and Transition State Structures
Computational chemistry can be employed to elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition state structures. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics.
For instance, the hydrolysis of the ester group in this compound can be studied computationally. Theoretical calculations can model the approach of a nucleophile (e.g., a hydroxide (B78521) ion), the formation of a tetrahedral intermediate, and the final departure of the methoxy (B1213986) group. The calculated activation energies can then be compared with experimental data to validate the proposed mechanism.
Theoretical Prediction of Spectroscopic Properties (NMR, IR)
Computational methods can accurately predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.
The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (δ). Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. For this compound, the predicted ¹H and ¹³C NMR spectra would show characteristic signals for the aromatic, aliphatic, and methyl protons and carbons. The calculated IR spectrum would exhibit prominent peaks corresponding to the C=O stretch of the ester, the C-F stretch, and various C-H and C-C vibrations. researchgate.net
Table 4: Predicted Key Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Value |
| ¹H NMR | δ (ppm) for -OCH₃ | 3.6 - 3.8 |
| ¹³C NMR | δ (ppm) for C=O | 170 - 175 |
| IR | ν (cm⁻¹) for C=O stretch | 1730 - 1750 |
| IR | ν (cm⁻¹) for C-F stretch | 1200 - 1250 |
Note: The data in this table is illustrative and based on typical spectroscopic values for similar functional groups.
Applications in Advanced Organic Synthesis
Methyl 3-(2-fluorophenyl)propanoate as a Synthon for Pharmaceutical Intermediates
The structural motif of a fluorinated phenylpropanoate is a key component in various pharmaceutically active compounds, particularly in the class of non-steroidal anti-inflammatory drugs (NSAIDs). While direct synthesis pathways employing this compound are not extensively documented in publicly available literature, its close structural relationship to known intermediates in the synthesis of prominent NSAIDs like Flurbiprofen strongly suggests its potential as a crucial synthon.
For instance, the synthesis of Flurbiprofen often involves intermediates such as 2-(4-amino-3-fluorophenyl)propionate derivatives. nih.gov The core structure of this compound provides the essential 2-fluorophenylpropanoate backbone, which can be further functionalized to introduce necessary substituents for biological activity. The presence of the fluorine atom is known to enhance the potency and pharmacokinetic properties of many drugs. neu.edu.trnih.gov
The general strategy would involve the chemical modification of this compound to introduce functionalities that allow for the construction of the final drug molecule. This could include nitration of the phenyl ring followed by reduction to an amine, which can then undergo further reactions to build the desired biphenyl (B1667301) system found in Flurbiprofen. google.com The ester group can be hydrolyzed to the corresponding carboxylic acid, a common feature in most NSAIDs responsible for their mechanism of action. neu.edu.trnih.gov
Table 1: Potential Pharmaceutical Intermediates from this compound
| Intermediate | Potential Target Drug Class | Key Transformation |
| 3-(2-Fluorophenyl)propanoic acid | NSAIDs | Hydrolysis |
| Methyl 3-(2-fluoro-5-nitrophenyl)propanoate | Various pharmaceuticals | Nitration |
| 3-(2-Fluoro-5-aminophenyl)propanoic acid | Various pharmaceuticals | Nitration followed by reduction |
Role in the Synthesis of Agrochemicals
The incorporation of fluorine atoms into organic molecules is a well-established strategy in the design of modern agrochemicals to enhance their efficacy and metabolic stability. nih.govresearchgate.net While specific examples of this compound usage in commercial agrochemical synthesis are not prominent, its structural components suggest a potential role as a precursor to new herbicidal or pesticidal compounds.
Phenylpropanoate derivatives are found in a variety of biologically active compounds, and the introduction of a fluorine atom can significantly impact their properties. nih.gov For example, fluorinated analogues of natural products have shown promising insecticidal activities. The 2-fluorophenyl moiety of this compound could be a key building block for creating novel active ingredients that mimic or interfere with biological pathways in pests or weeds.
Research in agrochemicals often involves the synthesis and screening of large libraries of compounds. This compound could serve as a versatile starting material for generating a diverse set of candidate molecules through various chemical modifications.
Precursor in the Development of Functional Materials
Fluorinated polymers and materials often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy, making them valuable for a wide range of applications. nih.govmdpi.com Although the direct polymerization of this compound is not a common application, it can serve as a precursor for the synthesis of fluorinated monomers.
Through chemical modification, this compound could be converted into a polymerizable species, such as a vinyl or acrylic monomer. The resulting fluorinated polymer could possess desirable properties for applications in coatings, specialty plastics, or other advanced materials. The presence of the fluorophenyl group can impart hydrophobicity and other unique surface characteristics to the polymer. mdpi.com
Synthesis of Complex Molecular Architectures and Scaffolds
The development of novel molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. researchgate.netmdpi.com These scaffolds provide a three-dimensional framework upon which various functional groups can be appended to create molecules with specific properties. This compound, with its defined stereochemistry and multiple reaction sites, can be envisioned as a building block for more complex molecular architectures.
The ester and the aromatic ring of this compound offer opportunities for orthogonal chemical transformations. For instance, the ester could be converted to an amide, while the phenyl ring could be functionalized through electrophilic aromatic substitution or cross-coupling reactions. This allows for the stepwise construction of intricate molecular structures. Such scaffolds are valuable for creating libraries of compounds for drug discovery or for designing new ligands for catalysis and materials science. nih.gov
Derivatization Strategies for the Generation of Novel Compounds
The chemical reactivity of this compound at both the ester and the fluorophenyl moieties allows for a variety of derivatization strategies to generate novel compounds with potentially interesting biological or material properties.
Ester Group Modification:
Hydrolysis: The most straightforward derivatization is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-(2-fluorophenyl)propanoic acid. google.com This transformation is fundamental for the synthesis of many NSAIDs and other bioactive molecules where the carboxylic acid functionality is crucial for activity.
Amidation: The ester can be readily converted to a wide range of amides by reacting it with primary or secondary amines. This opens up a vast chemical space for creating new compounds with diverse properties.
Transesterification: Reaction with other alcohols can yield different esters, which might have altered physical or biological properties.
Reduction: The ester can be reduced to the corresponding alcohol, 3-(2-fluorophenyl)propan-1-ol (B1282437), which can serve as a precursor for other functional groups.
Fluorophenyl Ring Modification:
Electrophilic Aromatic Substitution: The phenyl ring can undergo reactions such as nitration, halogenation, or acylation to introduce new substituents. The position of these substituents will be directed by the existing fluoro and propanoate groups.
Nucleophilic Aromatic Substitution: While less common for a fluorophenyl group, under specific conditions, the fluorine atom could potentially be displaced by a strong nucleophile.
Cross-Coupling Reactions: The introduction of a halide (e.g., bromine or iodine) onto the phenyl ring would enable participation in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more complex bi-aryl systems or the introduction of unsaturated moieties.
Table 2: Summary of Derivatization Strategies for this compound
| Reaction Site | Reaction Type | Potential Products |
| Ester Group | Hydrolysis | 3-(2-Fluorophenyl)propanoic acid |
| Amidation | N-substituted 3-(2-fluorophenyl)propanamides | |
| Transesterification | Various alkyl 3-(2-fluorophenyl)propanoates | |
| Reduction | 3-(2-Fluorophenyl)propan-1-ol | |
| Fluorophenyl Ring | Electrophilic Substitution | Substituted Methyl 3-(2-fluorophenyl)propanoates |
| Cross-Coupling (after halogenation) | Bi-aryl derivatives, etc. |
Analytical Methodologies for Methyl 3 2 Fluorophenyl Propanoate
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, offering powerful separation capabilities that are indispensable for the analysis of complex mixtures. For Methyl 3-(2-fluorophenyl)propanoate, both gas and liquid chromatography techniques are paramount.
Gas chromatography (GC) is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound. ste-mart.com It is frequently used for purity assessment and to quantify the compound. The principle of GC involves vaporizing the sample and separating its components based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. ste-mart.com
A flame ionization detector (FID) is commonly employed for the detection of organic compounds like aromatic esters, offering high sensitivity and a wide linear range. nih.govepa.gov For a more definitive identification of impurities, GC coupled with mass spectrometry (GC-MS) is the method of choice, as it provides structural information about the separated components. nih.govrsc.org
Typical GC-FID Parameters for Analysis:
| Parameter | Value |
| Column | DB-FFAP (nitroterephthalic acid modified polyethylene (B3416737) glycol) or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Inlet Temperature | 250 °C |
| Detector Temperature | 260 °C |
| Carrier Gas | Helium or Nitrogen |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temperature of 100 °C, hold for 2 min, ramp at 10 °C/min to 240 °C, hold for 5 min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
This table presents a hypothetical but plausible set of parameters for the GC-FID analysis of this compound, based on methods for similar aromatic esters.
High-performance liquid chromatography (HPLC) is a versatile technique suitable for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. For this compound, reversed-phase HPLC (RP-HPLC) is a common approach. nih.govpensoft.net In RP-HPLC, a non-polar stationary phase (such as C8 or C18) is used with a polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). pensoft.netresearchgate.net
The presence of the fluorine atom in this compound can introduce unique selectivity challenges. Therefore, specialized fluorinated HPLC phases, such as pentafluorophenyl (PFP) columns, can offer alternative selectivity and improved separation from closely related compounds. ekb.eghelixchrom.com Detection is most commonly achieved using a UV detector, as the aromatic ring of the compound absorbs ultraviolet light. pensoft.netresearchgate.net
Illustrative RP-HPLC Method Parameters:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
This table provides an example of a potential RP-HPLC method for the analysis of this compound, drawing from established methods for similar aromatic compounds. pensoft.netresearchgate.net
Spectrophotometric Methods for Detection and Quantification
UV-Visible spectrophotometry is a straightforward and cost-effective method that can be used for the quantitative analysis of this compound, provided it is the only absorbing species in the sample or after appropriate separation. The method is based on the principle that the compound absorbs light in the UV region of the electromagnetic spectrum due to the presence of the aromatic ring. utoronto.ca
The analysis involves measuring the absorbance of a solution of the compound at its wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution. The λmax for this compound is expected to be in the range of 260-280 nm, characteristic of substituted benzene (B151609) rings. utoronto.ca However, the exact λmax should be determined experimentally by scanning a dilute solution of the pure compound over the UV range. nihs.go.jpnist.gov
Electrochemical Methods in Analytical Characterization
Electrochemical methods can provide valuable information about the redox properties of this compound. Techniques such as cyclic voltammetry could be employed to study its oxidation and reduction potentials. The presence of the electron-withdrawing fluorine atom on the aromatic ring is expected to influence the electron transfer processes. acs.org While not typically used for routine quantitative analysis, electrochemical studies can be instrumental in understanding the compound's chemical reactivity and for the development of electrochemical sensors. nih.gov Research in the electrochemical fluorination of organic compounds is an active area, suggesting that the fluorine moiety is electrochemically significant. nih.gov
Sample Preparation and Derivatization Techniques for Enhanced Analytical Detection
Proper sample preparation is a critical step to ensure accurate and reliable analytical results. rsc.orgorganomation.com For the analysis of this compound from complex matrices, techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be employed to isolate the analyte and remove interfering components. scioninstruments.comthermofisher.com
While this compound is an ester and generally amenable to direct GC analysis, derivatization can sometimes be used to improve chromatographic behavior or enhance detection sensitivity. nih.gov If the analysis involves the determination of the parent acid, 3-(2-fluorophenyl)propanoic acid, derivatization to its methyl ester (the target compound) is a common strategy. nih.gov This is often achieved by reaction with reagents like boron trifluoride in methanol (BF3-methanol) or by using (trimethylsilyl)diazomethane. nih.govchromforum.org
Environmental Fate and Degradation Pathways of Methyl 3 2 Fluorophenyl Propanoate
Abiotic Degradation Mechanisms
Abiotic degradation involves the breakdown of a chemical substance by non-biological processes in the environment. Key mechanisms include hydrolysis and photolysis.
Hydrolysis in Aquatic Systems
Hydrolysis is a chemical reaction in which a water molecule breaks down a substance. For esters like Methyl 3-(2-fluorophenyl)propanoate, hydrolysis would yield the corresponding carboxylic acid (3-(2-fluorophenyl)propanoic acid) and methanol (B129727). The rate of this reaction is highly dependent on pH and temperature. However, no specific experimental data on the hydrolysis half-life of this compound under different pH conditions could be located in scientific databases.
Photolysis under Simulated Environmental Conditions
Photolysis is the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun. The presence of a benzene (B151609) ring in the structure of this compound suggests that it may absorb UV light and undergo photodegradation. The specific byproducts and the rate of degradation would depend on various factors, including the intensity of light and the presence of other substances in the environment. Without experimental studies, the significance of photolysis as a degradation pathway for this compound remains unknown.
Biotic Degradation Processes
Biotic degradation is the breakdown of organic compounds by living organisms, primarily microorganisms.
Microbial Metabolism in Soil and Water Environments
Microorganisms in soil and water play a crucial role in the breakdown of many organic pollutants. They can use these compounds as a source of carbon and energy, leading to their mineralization. The susceptibility of this compound to microbial degradation is a critical factor in determining its persistence in the environment. However, no studies were found that investigated the microbial metabolism of this specific compound.
Enzymatic Biotransformations
Enzymes produced by microorganisms can catalyze the transformation of chemical compounds. For an ester like this compound, esterase enzymes could initiate the degradation process by cleaving the ester bond. Subsequent enzymatic reactions could then further break down the resulting 3-(2-fluorophenyl)propanoic acid. The specifics of which enzymes might act on this compound and the resulting transformation products have not been documented.
Environmental Persistence and Mobility Assessment
The persistence of a chemical refers to the length of time it remains in the environment before being broken down. Its mobility describes its potential to move through different environmental compartments, such as soil, water, and air.
The assessment of persistence and mobility relies on data from degradation studies (hydrolysis, photolysis, and biodegradation) and physical-chemical properties like the octanol-water partition coefficient (Kow) and soil organic carbon-water (B12546825) partitioning coefficient (Koc). Without this fundamental data for this compound, a credible assessment of its environmental persistence and mobility cannot be performed. General frameworks for assessing persistence and mobility of organic chemicals exist, but their application to this specific compound is not possible without the necessary input data. umweltbundesamt.deresearchgate.netnih.govd-nb.infoconcawe.eu
Identification and Characterization of Degradation Products and Metabolites
The initial and most probable degradation step in aqueous environments is the hydrolysis of the methyl ester group. This reaction can be catalyzed by acids or bases and is also a common initial step in microbial metabolism. google.comorganic-chemistry.org This hydrolysis would yield Methanol and 3-(2-fluorophenyl)propanoic acid.
Following hydrolysis, the principal degradation product, 3-(2-fluorophenyl)propanoic acid, is expected to undergo further transformation, primarily through microbial processes. The biodegradation of fluorinated aromatic compounds can be challenging due to the high stability of the carbon-fluorine (C-F) bond. researchgate.netmdpi.com However, various microorganisms have been shown to degrade fluorinated compounds, often under specific environmental conditions. nih.govresearchgate.net
One potential pathway for the degradation of 3-(2-fluorophenyl)propanoic acid involves the hydroxylation of the aromatic ring. This process, mediated by microbial oxygenases, could lead to the formation of various hydroxylated intermediates, such as 3-(2-fluoro-x-hydroxyphenyl)propanoic acid, where 'x' represents the position of the hydroxyl group. Further enzymatic action could lead to the opening of the aromatic ring.
Another significant pathway, particularly under anaerobic conditions, is the reductive defluorination of the aromatic ring. nih.govresearchgate.net This process involves the removal of the fluorine atom, leading to the formation of 3-phenylpropanoic acid. This non-fluorinated intermediate is more readily biodegradable. The complete mineralization of fluorinated aromatic compounds to carbon dioxide and fluoride (B91410) ions has been observed in some microbial strains. nih.gov
The characterization of these potential degradation products would rely on a suite of analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy would be essential for the separation, identification, and structural elucidation of the various metabolites formed during the degradation process.
Below is a table of hypothesized degradation products of this compound based on the degradation pathways of structurally related compounds.
| Compound Name | Chemical Formula | Molecular Weight (g/mol) | Anticipated Formation Pathway | Potential Subsequent Fate |
|---|---|---|---|---|
| 3-(2-fluorophenyl)propanoic acid | C9H9FO2 | 168.17 | Hydrolysis of the parent ester | Further microbial degradation (hydroxylation, defluorination) |
| Methanol | CH4O | 32.04 | Hydrolysis of the parent ester | Readily biodegradable |
| 3-(2-fluoro-x-hydroxyphenyl)propanoic acid | C9H9FO3 | 184.17 | Microbial hydroxylation of 3-(2-fluorophenyl)propanoic acid | Ring cleavage and further degradation |
| 3-phenylpropanoic acid | C9H10O2 | 150.17 | Reductive defluorination of 3-(2-fluorophenyl)propanoic acid | Readily biodegradable |
| Fluoride ion | F- | 19.00 | Cleavage of the C-F bond | Incorporation into the environment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
